molecular formula C107H173N37O26S B549398 Catestatin CAS No. 142211-96-9

Catestatin

Cat. No.: B549398
CAS No.: 142211-96-9
M. Wt: 2425.8 g/mol
InChI Key: HCEYIDADOJWYIM-DIWOTYQXSA-N
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Scientific Research Applications

Introduction to Catestatin

This compound is a multifunctional peptide derived from chromogranin A, playing a significant role in various physiological processes, particularly in the cardiovascular and immune systems. This peptide has garnered attention due to its potential applications in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Cardiovascular Regulation

Mechanism of Action:
this compound regulates blood pressure by inhibiting catecholamine secretion from adrenal medullary cells. It binds to nicotinic acetylcholine receptors, blocking sodium ion uptake and calcium influx, which subsequently suppresses catecholamine release .

Clinical Implications:

  • Hypertension: Lower plasma levels of this compound are associated with an increased risk of hypertension. Studies suggest that this compound may serve as a biomarker for cardiovascular risk assessment .
  • Heart Failure: Research indicates that this compound can improve cardiac function by enhancing mitochondrial structure and function, thereby promoting metabolic flexibility in heart tissues .

Immune Modulation

Role in Inflammation:
this compound has been shown to influence immune responses by modulating macrophage differentiation. It shifts macrophages from a pro-inflammatory to an anti-inflammatory phenotype, which is crucial in managing inflammatory diseases .

Therapeutic Potential:

  • Inflammatory Diseases: Given its ability to regulate immune cell infiltration and macrophage activity, this compound is being investigated as a therapeutic target for conditions such as autoimmune diseases and chronic inflammation .

Metabolic Homeostasis

Impact on Metabolism:
this compound plays a role in metabolic regulation by influencing adipose tissue dynamics and cytokine production. It has been shown to reduce adipose tissue mass and inhibit inflammatory responses associated with obesity .

Case Studies:

  • In animal models, administration of this compound resulted in reduced body weight and improved metabolic profiles, indicating its potential use in obesity management .

Psychological Stress Response

Link to Stress and Mortality:
Recent studies have explored the relationship between this compound levels and psychological stress responses in patients with heart conditions. Elevated stress levels correlate with increased mortality rates among these patients, suggesting that this compound may serve as a biomarker for stress-related health risks .

Table 1: Summary of this compound's Applications

Application AreaMechanismClinical Implications
Cardiovascular RegulationInhibition of catecholamine releaseHypertension risk assessment; heart failure management
Immune ModulationModulation of macrophage activityPotential treatment for inflammatory diseases
Metabolic HomeostasisRegulation of adipose tissueObesity management; metabolic syndrome treatment
Psychological StressResponse modulationBiomarker for stress-related health risks

Table 2: Case Studies on this compound

Study ReferenceStudy TypeFindings
Animal StudyReduced adipose tissue; improved metabolic profile
Clinical ReviewShifted macrophage phenotype; anti-inflammatory effects
Human StudyLower plasma levels linked to hypertension risk

Biological Activity

Catestatin (CST), a peptide derived from chromogranin A (CgA), has emerged as a significant player in various biological processes, particularly in the cardiovascular and immune systems. This article delves into the multifaceted biological activities of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a 21-amino acid peptide that functions primarily as an endogenous inhibitor of catecholamine secretion. It is produced through the proteolytic cleavage of CgA, which is co-stored with catecholamines in adrenal chromaffin cells and adrenergic neurons. The peptide exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), leading to its role in modulating sympathetic nervous system activity and influencing cardiovascular health.

The biological activity of this compound can be summarized through several key mechanisms:

  • Inhibition of Catecholamine Release : this compound binds to nAChRs, blocking sodium ion uptake and preventing calcium influx, which inhibits catecholamine release from chromaffin cells. This action is crucial for regulating blood pressure and heart rate .
  • Cardiovascular Regulation : this compound has been shown to induce vasodilation and reduce cardiac contractility by stimulating nitric oxide (NO) synthesis in myocardial cells. This results in decreased calcium levels within the cells, promoting relaxation of vascular smooth muscle .
  • Anti-inflammatory Effects : this compound modulates inflammatory responses by affecting cytokine production and macrophage activity. It has been implicated in conditions such as rheumatoid arthritis, where elevated CST levels correlate with disease severity .

Cardiovascular Studies

Recent studies have highlighted this compound's role in cardiovascular health:

  • Hypertension : A study involving hypertensive patients revealed that plasma levels of this compound were significantly lower compared to normotensive individuals, suggesting a potential protective role against hypertension .
  • Heart Failure : this compound levels were found to be altered in patients with heart failure, indicating its potential as a biomarker for cardiovascular diseases .

Immune System Interactions

Research has also explored this compound's influence on immune responses:

  • Rheumatoid Arthritis : In patients with rheumatoid arthritis, serum this compound levels positively correlated with disease activity scores (DAS28) and duration of the disease, indicating its involvement in inflammatory pathways .
  • COVID-19 : Elevated plasma this compound levels were observed in COVID-19 patients, suggesting its role in immune modulation during viral infections .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activities:

StudyPopulationKey Findings
O'Connor et al. (2022)40 normotensives with family history of hypertensionLower CST levels in offspring of hypertensive patients (1.32 ± 0.038 vs. 1.5 ± 0.076, p = 0.024)
Rheumatoid Arthritis Study100 RA patientsPositive correlation between CST levels and DAS28 score (r = 0.469, p < 0.001)
COVID-19 Study150 COVID-19 patientsSignificant increase in plasma CST levels during infection

Case Study 1: this compound and Hypertension

A cohort study involving hypertensive patients demonstrated that lower plasma this compound levels might contribute to increased sympathetic activity and hypertension development. The findings suggest that monitoring CST could provide insights into individual susceptibility to hypertension.

Case Study 2: this compound in Rheumatoid Arthritis

In a clinical evaluation of rheumatoid arthritis patients, higher serum CST levels were associated with increased disease activity and inflammation markers. This positions this compound as a potential therapeutic target for managing RA by modulating inflammatory responses.

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYIDADOJWYIM-DIWOTYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H173N37O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2425.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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